Product packaging for L-VALINE-N-T-BOC (D8)(Cat. No.:)

L-VALINE-N-T-BOC (D8)

Cat. No.: B1579763
M. Wt: 225.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Valine-N-t-BOC (D8), with CAS number 153568-33-3, is a chiral, deuterium-labeled variant of Boc-protected L-valine with a molecular weight of 225.31 g/mol and a melting point of 77-80°C . The compound has a chemical formula of C10H11D8NO4 and features eight deuterium atoms incorporated at the methyl and methine groups, as represented by its linear formula (CD3)2CDCD(NH-t-BOC)COOH . This isotopic labeling makes it a critical tool in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studying large protein systems. Deuteration reduces proton density, which mitigates spin diffusion and allows for the detection of crucial nuclear Overhauser effects (NOEs) between more distant atoms, thereby simplifying spectra and enhancing resolution . In practice, this compound and similar deuterated precursors are exploited in the production of recombinant proteins via auxotrophic E. coli strains. This method allows for residue-specific and stereospecific incorporation of NMR-active methyl labels into valine and leucine residues within deuterated proteins, a technique pivotal for probing the structure and dynamics of macromolecular complexes weighing hundreds of kilodaltons . The primary research value of L-Valine-N-t-BOC (D8) lies in its role as a tracer during drug development and biochemical studies. By incorporating stable heavy isotopes like deuterium into drug molecules, researchers can precisely investigate and quantify pharmacokinetic and metabolic profiles, as deuteration can significantly alter these parameters . The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's utility by providing stability during synthetic procedures, particularly in solid-phase peptide synthesis, enabling the controlled construction of complex peptides. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

225.31

Purity

98%

Origin of Product

United States

Synthetic Methodologies for L Valine N T Boc D8

Strategies for Deuterium (B1214612) Incorporation into Valine Precursors

The incorporation of deuterium into the valine structure is the foundational step in synthesizing L-VALINE-N-T-BOC (D8). Various methods have been developed, each offering distinct advantages concerning selectivity, efficiency, and the position of the deuterium labels. These strategies can be broadly categorized into stereoselective deuteration of existing precursors, building the molecule from already deuterated smaller components (de novo synthesis), and using enzymes to catalyze the hydrogen-deuterium exchange. nih.govnih.govresearchgate.net

Achieving stereoselectivity in the placement of deuterium atoms at the α- and β-positions of valine is crucial for studying protein structure and dynamics. google.com Several advanced techniques have been developed to control the precise location and orientation of deuterium incorporation.

One notable method involves a dual-protein catalytic system using an aminotransferase (DsaD) and a partner protein (DsaE). nih.govresearchgate.net When used together in deuterated water (D₂O), these enzymes can catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of amino acids. nih.govwisc.edu Interestingly, when DsaD is used alone, it exclusively catalyzes Cα-deuteration. nih.govresearchgate.netwisc.edu This system allows for controlled, selective labeling. For instance, a two-step process can yield exclusively β-deuterated products: an initial reaction with both DsaD and DsaE in D₂O produces Cα/Cβ-deuterated amino acids, followed by a second reaction with DsaD in H₂O to wash out the Cα deuterium. nih.gov

Another approach utilizes organocatalysis. For example, a method using NaOEt in EtOD has been shown to be effective for the enantioselective deuteration at the α-position of various amino acid derivatives. acs.orgnih.gov In a study, a valine derivative subjected to these conditions yielded the α-deuterated product with high enantiomeric excess (93% ee). acs.org More recently, a calcium-catalyzed reductive deutero-amination of α-keto esters using a deuterated Hantzsch ester as the deuterium source has been developed, providing site-selective deuterium incorporation at the α-position with excellent deuteration efficiency (>99%). nih.gov

These stereoselective techniques are summarized in the table below, highlighting their key features.

Technique Catalyst/Reagent Position(s) Deuterated Key Findings & Selectivity
Dual-Enzyme SystemDsaD and DsaEα and βDsaD with DsaE deuterates both α and β positions. DsaD alone deuterates only the α position. nih.govresearchgate.net
OrganocatalysisNaOEt in EtODαAchieved 93% enantiomeric excess (ee) for a valine derivative. acs.orgnih.gov
Reductive Deutero-aminationCa(NTf₂)₂ / d₂-Hantzsch esterαProvides >99% deuteration efficiency with high site-selectivity for the α-position. nih.gov

De novo synthesis involves constructing the target molecule from simpler, isotopically labeled precursors. This bottom-up approach is a fundamental strategy in organic chemistry for producing deuterated compounds. nih.govresearchgate.netwisc.edu While it can be a multi-step process, it offers the advantage of placing deuterium atoms at specific, non-exchangeable positions within the molecule.

A common strategy involves using selectively protonated α-keto acid precursors in a deuterated minimal medium for microbial cell cultures. nih.gov For valine synthesis, the precursor α-ketoisovalerate can be used. By using a deuterated form of this precursor, microorganisms can biosynthetically produce deuterated valine. The level of deuterium incorporation can be very high, with minimal isotopic scrambling. nih.gov This method is particularly useful for producing highly deuterated amino acids for applications in neutron crystallography and NMR spectroscopy. nih.govpnas.org For example, the bacterium Brevibacterium methylicum has been used to produce deuterated alanine, valine, and leucine/isoleucine by cultivation on a medium containing heavy water (²H₂O) and deuterated methanol (B129727) ([U-²H]MeOH). researchgate.net

Enzymatic methods provide a highly efficient and selective means of introducing deuterium into amino acids directly from inexpensive D₂O. nih.govnih.gov These biocatalytic approaches benefit from the inherent specificity of enzymes, which allows for reactions under mild conditions with high site- and stereoselectivity, often superior to purely chemical methods. nih.govrsc.org

Several enzyme systems have been successfully employed for the deuteration of amino acids:

PLP-Dependent Enzymes : Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are widely used for H/D exchange. For instance, a PLP-dependent Mannich cyclase, LolT, has been repurposed to catalyze the rapid and complete α-deuteration of a broad range of L-amino acids with strict stereoselectivity. nih.govescholarship.org Similarly, an α-oxoamine synthase (SxtA AONS) has been shown to produce a variety of α-²H amino acids and their esters site- and stereoselectively. acs.org

Dual-Protein Systems : As mentioned previously, the DsaD/DsaE enzyme system is a powerful tool for selective deuteration. By controlling the presence of the partner protein DsaE, one can direct deuterium incorporation to either the α-position alone or to both the α- and β-positions. nih.govresearchgate.netresearchgate.net

Amino Acid Dehydrogenases (AADH) : These enzymes can be used for reductive amination to produce α-deuterated amino acids. A recently developed platform utilizes a hydrogenase to recycle a [4-²H]-NADH cofactor in situ using hydrogen gas (H₂) and D₂O. This method avoids the need for pre-labeled reducing agents, simplifying purification and making it a cost-effective and atom-efficient strategy. rsc.org

The table below compares different enzymatic approaches for deuterating amino acids.

Enzyme Type Specific Enzyme Example Deuteration Site Key Advantages
PLP-Dependent Mannich CyclaseLolTαBroad substrate scope, complete deuteration, strict stereoselectivity. nih.govescholarship.org
PLP-Dependent α-Oxoamine SynthaseSxtA AONSαSite- and stereoselective for a range of amino acids and esters. acs.org
Aminotransferase SystemDsaD/DsaEα and/or βControllable site-selectivity (α only vs. α and β). nih.govresearchgate.net
Amino Acid Dehydrogenase (AADH)VariousαAtom-efficient, uses H₂ and D₂O, avoids pre-labeled cofactors. rsc.org

N-Protection via tert-Butoxycarbonylation

After the successful incorporation of deuterium into the valine precursor, the next crucial step is the protection of the α-amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its ease of removal under mild acidic conditions. chemimpex.comfengchengroup.com This protection prevents the amino group from participating in unwanted side reactions during subsequent synthetic steps, such as peptide coupling. chemicalbook.com

The N-protection of deuterated L-valine follows standard procedures established for its non-deuterated counterpart. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc-anhydride. The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) and water, in the presence of a base. prepchem.com

A typical procedure involves dissolving the deuterated L-valine in an aqueous solution of a base like sodium hydroxide (B78521) (NaOH). prepchem.com Boc₂O, dissolved in an organic solvent like tetrahydrofuran, is then added to the mixture. The pH is maintained in the basic range (typically 8-9) during the addition to ensure the amino group is deprotonated and thus nucleophilic enough to react with the Boc₂O. prepchem.com After the reaction is complete, the product, L-VALINE-N-T-BOC (D8), is isolated by acidifying the aqueous layer, followed by extraction with an organic solvent like ethyl acetate (B1210297). prepchem.com

Alternative reagents and conditions include the use of N-tert-butoxycarbonyl chloride in the presence of a base like triethylamine. fengchengroup.com The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has also been reported for the efficient and chemoselective Boc-protection of amines. organic-chemistry.org

Maintaining high isotopic and enantiomeric purity throughout the synthesis is paramount. The choice of synthetic strategy for deuterium incorporation directly impacts the final purity of the product. Enzymatic methods are often favored as they typically proceed with high stereoselectivity, preserving the L-configuration of the starting amino acid and providing excellent control over the site of deuteration. nih.govrsc.org For example, the use of the LolT enzyme can achieve complete deuteration with exquisite stereocontrol. escholarship.org

When using chemical methods, reaction conditions must be carefully optimized. In the enantioselective deuteration using NaOEt/EtOD, factors like temperature and reaction time are critical for maximizing the enantiomeric excess. acs.org For instance, conducting the reaction at lower temperatures (e.g., -30 °C) can improve stereoselectivity. acs.org

The purification process following both the deuteration and the Boc-protection steps is also crucial. Recrystallization is a common method used to purify the final Boc-protected product, which helps in removing impurities and can enhance the enantiomeric purity. fengchengroup.com Throughout the synthesis, analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the level of deuterium incorporation and the structural integrity of the compound, while chiral chromatography (e.g., chiral HPLC) is used to verify the enantiomeric purity. acs.orgnih.govresearchgate.net

Purification and Isolation Methodologies for Research-Grade L-VALINE-N-T-BOC (D8)

The synthesis of research-grade L-VALINE-N-T-BOC (D8) necessitates rigorous purification and isolation protocols to ensure the high purity and isotopic enrichment required for its applications in fields such as proteomics and biomolecular NMR. patsnap.com The final product must be substantially free from chemical and isotopic impurities, including non-deuterated or partially deuterated analogues, as well as other amino acids and reaction by-products. The primary methodologies employed for achieving this are chromatographic techniques and crystallization.

Chromatographic Techniques for High Purity Deuterated Compounds

Chromatographic methods are central to the purification of L-VALINE-N-T-BOC (D8), offering high-resolution separation based on the physicochemical properties of the compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly effective technique for purifying Boc-protected amino acids. nih.govresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For Boc-L-valine and its deuterated analogue, C8 and C18 columns are commonly employed. nih.gov The separation mechanism relies on the hydrophobic interactions between the valine side chain and the Boc protecting group with the stationary phase. By carefully controlling the gradient of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol with additives such as trifluoroacetic acid (TFA), it is possible to separate the desired deuterated compound from more hydrophilic or hydrophobic impurities. nih.gov

For preparative scale purification, the sample is loaded onto the column and eluted with a slow gradient of the organic solvent. nih.gov Fractions are collected and analyzed for purity, often using mass spectrometry to confirm the presence of the D8 isotopic label and analytical HPLC to assess chemical purity. nih.gov Fractions meeting the required purity specifications are then pooled for further processing.

Chiral Chromatography

To ensure the enantiomeric purity of L-VALINE-N-T-BOC (D8), chiral chromatography is an essential analytical tool and can also be adapted for preparative separations. Polysaccharide-based chiral stationary phases (CSPs) are effective for the separation of enantiomers of Boc-protected amino acids. sigmaaldrich.com These columns can be operated in both normal-phase and reversed-phase modes. The use of such techniques is critical to confirm that the final product is free from its D-enantiomer, which could otherwise interfere in biological and stereospecific applications.

Table 1: Exemplary Chromatographic Conditions for Boc-Amino Acid Purification

Parameter Value/Condition Reference
Chromatography Type Reversed-Phase HPLC (Preparative) nih.gov
Stationary Phase C8 or C18 nih.gov
Mobile Phase A 0.2% aqueous Trifluoroacetic Acid (TFA) nih.gov
Mobile Phase B 0.2% TFA in acetonitrile nih.gov
Gradient Linear, slow gradient (e.g., 1% acetonitrile/min) nih.gov
Detection UV, Mass Spectrometry nih.gov
Chiral Analysis Polysaccharide-based chiral columns sigmaaldrich.com

Crystallization and Other Isolation Strategies

Following chromatographic purification, crystallization is a critical step for obtaining L-VALINE-N-T-BOC (D8) as a stable, solid material of high purity. Many Boc-protected amino acids, including Boc-L-valine, are initially obtained as oils or viscous liquids after synthesis and initial work-up. researchgate.netprepchem.com

Crystallization from Solution

A common strategy involves dissolving the purified, oily product in a suitable solvent system and inducing crystallization. One documented method for non-deuterated Boc-L-valine involves dissolving the oily substance in an ethyl acetate extract, followed by the addition of petroleum ether and cooling in a refrigerator to promote the formation of crystals. prepchem.com The resulting solid is then filtered and dried. prepchem.com

For Boc-amino acids that are difficult to crystallize, seeding with a small amount of a pre-existing crystal can be an effective technique to induce solidification. patsnap.comgoogle.com The oily product is seeded and allowed to stand until it solidifies, after which a weak polar solvent is added for pulping to improve the crystal quality and purity. patsnap.comgoogle.com

Precipitation and Solvent Treatment

In cases where direct crystallization is challenging, precipitation can be an alternative. This may involve dissolving the Boc-protected amino acid in an aqueous basic solution and then acidifying to precipitate the product. researchgate.net Subsequent washing and drying are then performed. Another approach for oily products is to stir them with a solvent in which they are poorly soluble, such as diethyl ether or isopropyl ether, to induce solidification. researchgate.net It is also crucial to ensure that all solvents used are thoroughly dried, as the presence of water can sometimes inhibit crystallization. researchgate.netresearchgate.net

Table 2: Crystallization Parameters for Boc-Amino Acids

Parameter Methodology Reference
Initial State Oily or viscous liquid researchgate.netprepchem.com
Inducement Method 1 Dissolution in ethyl acetate, addition of petroleum ether, cooling prepchem.com
Inducement Method 2 Seeding with crystal, standing, pulping with weak polar solvent patsnap.comgoogle.com
Inducement Method 3 Precipitation from aqueous solution by pH adjustment researchgate.net
Inducement Method 4 Stirring with diethyl ether or isopropyl ether researchgate.net
Final Product Form Crystalline solid fengchengroup.comsigmaaldrich.com

Advanced Applications of L Valine N T Boc D8 in Organic and Biochemical Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of L-valine, preserved in its deuterated and protected form, makes L-VALINE-N-T-BOC (D8) an essential chiral building block in organic synthesis. nih.gov Chiral auxiliaries and building blocks are fundamental tools for constructing complex, stereochemically defined molecules, including pharmaceuticals and natural products. wikipedia.orgresearchgate.net

Synthesis of Isotope-Labeled Peptides and Peptidomimetics for Research

L-VALINE-N-T-BOC (D8) is frequently used in the solid-phase synthesis of isotope-labeled peptides. isotope.com These peptides are critical tools in proteomics research, particularly for quantitative analysis using mass spectrometry (MS). isotope.comisotope.com By incorporating amino acids with heavy isotopes like deuterium (B1214612) (²H), researchers can create peptide standards that are chemically identical to their natural counterparts but have a different mass. jpt.com

This mass difference allows the labeled peptide to be used as an internal standard in MS-based assays, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). isotope.com The use of these standards helps to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of proteins in complex biological samples. jpt.comshoko-sc.co.jp The N-t-Boc protecting group is a standard feature in peptide synthesis, facilitating the controlled, stepwise addition of amino acids to the growing peptide chain. sigmaaldrich.com

Research Findings:

Application AreaTechniqueRole of L-VALINE-N-T-BOC (D8)
Quantitative Proteomics Mass Spectrometry (MS)Precursor for synthesizing heavy-isotope labeled peptide standards for absolute protein quantification. isotope.comisotope.com
Biomolecular Structure Nuclear Magnetic Resonance (NMR)Incorporation into peptides and proteins to probe structure and dynamics. isotope.com
Pharmacokinetic Studies Mass Spectrometry (MS)Used to create labeled drug candidates or their metabolites to accurately track their behavior in biological systems. jpt.com

Incorporation into Natural Products and Analogues for Structural Elucidation Studies

The synthesis of natural products and their analogues often involves the use of chiral building blocks derived from the "chiral pool," which includes amino acids. nih.gov L-VALINE-N-T-BOC (D8) can be incorporated into synthetic routes for complex natural products that contain a valine residue. The presence of the deuterium label serves as a spectroscopic probe. By analyzing the final product with techniques like NMR spectroscopy or mass spectrometry, researchers can confirm the incorporation of the valine unit and gain insights into the molecule's structure and stereochemistry. This method is particularly useful for verifying biosynthetic pathways or for creating analogues of natural products with modified properties. nih.gov

Use in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org L-valine derivatives are effective chiral auxiliaries, directing the formation of new stereocenters with high selectivity. nih.gov L-VALINE-N-T-BOC (D8) can be used to create such auxiliaries. Once the desired stereochemistry is established, the auxiliary can be cleaved and recovered. wikipedia.orgresearchgate.net The deuterium labeling in this context provides a unique advantage, allowing researchers to use techniques like NMR to study the conformation of the auxiliary-substrate complex and better understand the source of the stereochemical control.

Utilization in Mechanistic Elucidation of Enzymatic and Chemical Reactions

Isotopically labeled compounds are powerful tools for investigating the mechanisms of chemical and enzymatic reactions. The substitution of hydrogen with deuterium can alter reaction rates, an effect that provides deep insight into reaction pathways and transition state structures. wikipedia.org

Primary and Secondary Kinetic Isotope Effect Studies for Reaction Pathway Delineation

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH). google.com

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the substitution of hydrogen with deuterium typically results in a significantly slower reaction (a KIE > 1), as the greater mass of deuterium gives the C-D bond a lower zero-point vibrational energy, requiring more energy to break. wikipedia.orggoogle.com

Secondary KIEs occur when the bond to the labeled atom is not broken in the rate-determining step. wikipedia.org These effects are generally smaller and provide information about changes in the steric or electronic environment of the labeled position during the transition from reactant to transition state. nih.gov

L-VALINE-N-T-BOC (D8) is deuterated at both the α-carbon and the side-chain carbons. This allows it to be used to probe reaction mechanisms extensively. For example, in an enzyme-catalyzed reaction involving the cleavage of the α-C-H bond, a large primary KIE would be expected. Conversely, if the side chain's conformation is critical for binding or catalysis, a secondary KIE might be observed. nih.gov

Illustrative KIE Data for a Hypothetical Reaction:

Reaction PathwayExpected KIE (kH/kD) at α-CarbonInterpretation
Pathway A ~1.0 - 1.2The α-C-H bond is not broken in the rate-determining step (Secondary KIE). wikipedia.org
Pathway B ~2 - 7The α-C-H bond is broken in or before the rate-determining step (Primary KIE). nih.gov
Pathway C > 7Suggests quantum tunneling of hydrogen in the transition state. nih.gov

Application in Advanced Spectroscopic Analysis and Structural Biology Research

The isotopic labeling of biomolecules with stable, heavy isotopes such as deuterium (²H) provides a powerful tool for modern organic and biochemical research. L-VALINE-N-T-BOC (D8), a deuterated form of the amino acid valine with a protective tert-butoxycarbonyl (Boc) group, serves as a critical reagent in advanced spectroscopic and analytical methodologies. Its incorporation into peptides and proteins enables researchers to overcome challenges associated with the study of large, complex biomolecular systems.

Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in structural biology, offering atomic-level insights into the structure, dynamics, and interactions of proteins in solution. However, as the size of proteins increases (typically beyond 25 kDa), their corresponding ¹H-NMR spectra become exceedingly complex and crowded. This leads to severe signal overlap and line broadening due to increased relaxation rates, hindering detailed analysis. peakproteins.com

The strategic incorporation of deuterium-labeled amino acids, such as L-Valine-d8, is a highly effective method to address these limitations. peakproteins.comcambridge.org By replacing non-exchangeable protons (¹H) with deuterium (²H), several key advantages are realized:

Spectral Simplification: Deuterium is effectively "invisible" in ¹H-NMR spectra. By introducing D8-valine into a protein, the signals corresponding to the valine sidechain protons are eliminated from the ¹H spectrum, reducing crowding and simplifying the assignment of remaining resonances. peakproteins.com

Improved Relaxation Properties: The primary cause of line broadening in large proteins is ¹H-¹H dipolar coupling. Replacing protons with deuterium atoms drastically reduces these dipolar interactions, which in turn slows down relaxation rates. peakproteins.comnih.gov This results in significantly sharper NMR signals (narrower linewidths) and an enhanced signal-to-noise ratio, allowing for more confident and accurate data interpretation. peakproteins.com

Probing Specific Sites: By incorporating a single type of deuterated amino acid, researchers can effectively "turn off" signals from that residue and focus on the signals from other parts of the protein. This site-specific labeling is invaluable for studying the local environment and dynamics of particular regions within a large protein, such as an enzyme's active site or a protein-protein interaction interface.

This approach, known as fractional or selective deuteration, provides a powerful means to extend the utility of NMR spectroscopy to larger and more complex biological systems, which are often the most relevant drug targets. peakproteins.comnih.gov

Table 1: Impact of Deuteration on Protein NMR Parameters

Parameter Standard (Protonated) Protein Sample Protein with L-Valine-d8 Incorporation Rationale for Change
Spectral Complexity High; significant signal overlap Reduced Elimination of ¹H signals from valine residues simplifies the spectrum.
Signal Linewidth Broad (especially for >25 kDa proteins) Narrower Reduced ¹H-¹H dipolar relaxation pathways lead to longer transverse relaxation times (T₂). peakproteins.com
Signal-to-Noise Ratio Low to moderate Enhanced Sharper lines and slower relaxation result in better signal intensity relative to baseline noise. peakproteins.com
Structural Analysis Challenging for large proteins More feasible and accurate Clearer spectra allow for more confident resonance assignment and structural interpretation. peakproteins.com

Mass Spectrometry (MS) for Tracing, Quantification, and Isotopic Enrichment Verification in Research Systems

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In proteomics and metabolomics, it is the primary tool for identifying and quantifying proteins and small molecules. The use of stable isotope-labeled internal standards is considered the gold standard for accurate and robust quantification in MS-based assays. nih.gov

L-VALINE-N-T-BOC (D8) is used to synthesize deuterated peptides that serve as ideal internal standards. The principle of isotope dilution mass spectrometry involves adding a known quantity of a heavy, isotope-labeled version of the analyte (the internal standard) to a sample. nih.gov The internal standard is chemically identical to the endogenous, "light" analyte but has a greater mass due to the presence of deuterium atoms.

Key applications include:

Accurate Quantification: Because the labeled standard and the unlabeled analyte are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov Any sample loss or variation in ionization efficiency will affect both the standard and the analyte equally. By measuring the ratio of the MS signal intensity of the analyte to that of the known amount of internal standard, a precise and accurate quantification of the analyte can be achieved. youtube.com

Metabolic Flux Analysis: In metabolic studies, cells can be grown in media containing deuterated amino acids like L-Valine-d8. By using MS to track the incorporation of the "heavy" valine into newly synthesized proteins and other metabolites over time, researchers can measure rates of protein synthesis and map metabolic pathways.

Isotopic Enrichment Verification: When producing isotope-labeled proteins for NMR or other studies, MS is used to confirm the level of deuterium incorporation. Analysis of the protein or its constituent peptides confirms that the labeling was successful and determines the percentage of enrichment.

Table 2: Principle of MS Quantification Using a Deuterated Standard

Step Unlabeled Analyte (e.g., Peptide containing Valine) Labeled Internal Standard (Peptide containing Valine-d8) Measurement Outcome
1. Sample Spiking Unknown quantity in biological sample A precise, known quantity is added to the sample. The sample contains both light (analyte) and heavy (standard) versions of the peptide.
2. Sample Processing Subject to experimental variability (e.g., extraction loss). Subject to the exact same experimental variability. The ratio of light to heavy peptide remains constant despite any sample loss.
3. MS Analysis Detected at its natural isotopic mass (Mass 'M'). Detected at a higher mass (Mass 'M+8') due to 8 deuterium atoms. Two distinct peaks are observed in the mass spectrum, separated by 8 Da.
4. Quantification Peak area is measured. Peak area is measured. The ratio of (Analyte Area / Standard Area) is used to calculate the exact quantity of the analyte.

Development of Novel Synthetic Routes Utilizing Deuterium-Labeled L-Valine Derivatives

Beyond its direct use in spectroscopic analysis, L-VALINE-N-T-BOC (D8) serves as a specialized building block in the development of novel synthetic routes for creating complex, selectively deuterated molecules. Its primary application in this context is in Solid Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides and small proteins. peptide.comluxembourg-bio.com

In SPPS, a peptide chain is assembled step-by-step while one end is anchored to an insoluble resin support. peptide.com The use of amino acid derivatives with temporary protecting groups on their N-terminus is essential to ensure controlled, sequential addition. The tert-butoxycarbonyl (Boc) group on L-VALINE-N-T-BOC (D8) is a well-established N-terminal protecting group used in the "Boc/Bzl" SPPS strategy. luxembourg-bio.com

The process allows for the precise insertion of the deuterated valine residue at any desired position within a peptide sequence. This enables the synthesis of custom-designed deuterated peptides for a variety of advanced research applications, including:

NMR Probes: Synthesizing peptides with a single D8-valine residue to act as a localized probe for structural and dynamic studies.

MS Internal Standards: Creating the specific heavy-labeled peptide sequences needed for targeted quantitative proteomics assays. nih.gov

Kinetic Isotope Effect Studies: Building deuterated enzyme substrates to study reaction mechanisms by observing how the presence of heavier isotopes at specific sites affects reaction rates.

The availability of L-VALINE-N-T-BOC (D8) as a ready-to-use reagent for SPPS simplifies the creation of these sophisticated research tools, bypassing the need for complex de novo synthesis and labeling of the amino acid itself.

Table 3: Incorporation of L-VALINE-N-T-BOC (D8) in a Boc-SPPS Cycle

Step Procedure Purpose Result
1. Deprotection The resin-bound peptide is treated with an acid (e.g., Trifluoroacetic acid, TFA). To remove the Boc protecting group from the N-terminal amino acid of the growing chain. A free amine is exposed at the N-terminus of the peptide-resin.
2. Neutralization The resin is treated with a base (e.g., Diisopropylethylamine, DIEA). To neutralize the protonated amine, preparing it for the next coupling reaction. The N-terminus is now a reactive free amine.
3. Activation & Coupling L-VALINE-N-T-BOC (D8) is pre-activated with a coupling reagent and added to the resin. To form a new peptide bond between the activated carboxyl group of the D8-valine and the free amine on the peptide chain. The deuterated valine residue is now covalently attached to the growing peptide chain.
4. Washing The resin is washed thoroughly with solvents. To remove excess reagents and byproducts. A purified, elongated peptide-resin, now one residue longer and containing the D8-valine, is ready for the next cycle.

Analytical and Spectroscopic Characterization of Research Grade L Valine N T Boc D8

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are indispensable for determining the chemical and stereochemical purity of L-VALINE-N-T-BOC (D8). These techniques separate the target compound from any potential impurities, including starting materials, byproducts, or the undesired D-enantiomer.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of L-VALINE-N-T-BOC (D8). The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.

For a compound like L-VALINE-N-T-BOC (D8), reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The nonpolar Boc-protected valine derivative is retained on the column, while more polar impurities elute earlier. The purity is determined by integrating the peak area of the analyte relative to the total area of all detected peaks, usually with a UV detector. Research-grade L-VALINE-N-T-BOC (D8) consistently demonstrates high chemical purity, typically specified at ≥98%. isotope.comeurisotop.com

Table 1: Typical HPLC Purity Data for L-VALINE-N-T-BOC (D8)

Parameter Specification
Analytical Method Reversed-Phase HPLC
Chemical Purity ≥98%

Chiral Chromatography for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of L-VALINE-N-T-BOC (D8) is crucial, as the presence of the D-enantiomer can interfere with biological assays and structural studies. Chiral chromatography is a specialized form of HPLC designed to separate enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.

Several types of CSPs are effective for separating amino acid enantiomers. sigmaaldrich.com Crown-ether and macrocyclic glycopeptide-based CSPs are particularly well-suited for this purpose. sigmaaldrich.comchromatographyonline.com The chiral selector on the stationary phase forms transient, diastereomeric complexes with the L- and D-enantiomers of the analyte, with differing stabilities that allow for their separation. For underivatized amino acids, the D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs. sigmaaldrich.com Although derivatization can be used, direct analysis on these types of columns is preferred to avoid introducing additional reaction steps and potential impurities. sigmaaldrich.comrsc.org The goal is to confirm that the D-enantiomer is below a specified limit, often less than 0.1%.

Spectroscopic Methods for Structural Confirmation and Isotopic Enrichment Verification

Spectroscopic techniques provide detailed information about the molecular structure, isotopic composition, and functional groups present in the L-VALINE-N-T-BOC (D8) molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the elemental composition and isotopic enrichment of L-VALINE-N-T-BOC (D8). Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a unique molecular formula.

For L-VALINE-N-T-BOC (D8), with a chemical formula of C10H11D8NO4, HRMS can distinguish its exact mass from other compounds with the same nominal mass. lgcstandards.com The analysis also verifies the isotopic enrichment by observing the mass shift compared to the unlabeled analogue and by analyzing the isotopic distribution pattern. The expected molecular weight for the D8 isotopologue is approximately 225.31 g/mol . isotope.comeurisotop.comcdnisotopes.comcymitquimica.com

Table 2: Mass Spectrometry Data for L-VALINE-N-T-BOC (D8)

Parameter Value Reference
Molecular Formula C10H11D8NO4 isotope.comeurisotop.comlgcstandards.com
Molecular Weight 225.31 g/mol isotope.comeurisotop.comcdnisotopes.comcymitquimica.com
Unlabeled CAS No. 13734-41-3 isotope.comeurisotop.com

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ²H) for Deuterium (B1214612) Location and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the molecular structure and verifying the specific sites of deuterium incorporation.

¹H (Proton) NMR: In the ¹H NMR spectrum of L-VALINE-N-T-BOC (D8), the signals corresponding to the protons on the valine side chain and the alpha-carbon are expected to be absent or significantly diminished. This directly confirms the successful deuteration at these positions. The remaining signals, such as those from the tert-butyl group of the Boc protector, should be present at their characteristic chemical shifts (around 1.45 ppm). chemicalbook.com

¹³C (Carbon) NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. While the chemical shifts are similar to the unlabeled compound, carbons bonded to deuterium will exhibit characteristic splitting (due to C-D coupling) and may show a slight upfield isotopic shift. mdpi.com The signals for the deuterated carbons (CD, CD3) will have a much lower intensity in a proton-decoupled spectrum compared to their protonated counterparts.

²H (Deuterium) NMR: Deuterium NMR is used to directly observe the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This technique provides direct evidence of deuteration and can be used to quantify the isotopic enrichment at each specific site.

The combined data from these multi-nuclear NMR experiments provide comprehensive verification of the structure and the high isotopic enrichment (typically specified at 98 atom % D) of the compound. cdnisotopes.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research Samples

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of L-VALINE-N-T-BOC (D8) is expected to show characteristic absorption bands for the key functional groups. These include a strong carbonyl (C=O) stretching vibration from the carboxylic acid group (around 1700-1725 cm⁻¹) and another strong C=O stretch from the carbamate (B1207046) of the Boc group (around 1680-1700 cm⁻¹). nih.gov A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and an N-H stretch from the carbamate (around 3300-3500 cm⁻¹) would also be prominent.

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations. For L-valine, characteristic peaks are observed for C-C stretching and C-H deformation modes. researchgate.net In the deuterated compound, the C-D stretching and bending vibrations would appear at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. The vibrations of the primary functional groups, such as the carbonyls and N-H, would remain largely unaffected and serve to confirm the presence of the Boc protecting group and the carboxylic acid moiety. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
L-VALINE-N-T-BOC (D8)
L-Valine
L-Valine-d8

Computational and Theoretical Studies of Boc Protected Deuterated Valine Derivatives

Molecular Modeling and Conformational Analysis of L-VALINE-N-T-BOC (D8) and its Derivatives

Molecular modeling and conformational analysis are essential computational tools for understanding the three-dimensional structure and flexibility of molecules. For L-VALINE-N-T-BOC (D8), these studies focus on how the bulky tert-butoxycarbonyl (Boc) protecting group and the deuteration of the valine side chain affect its preferred spatial arrangements.

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is considered a minimal structural perturbation. ruc.dk The bond lengths and angles are not significantly altered, meaning the conformational landscape of L-VALINE-N-T-BOC (D8) is expected to be nearly identical to its non-deuterated counterpart. The primary influence of the D8 substitution is on the vibrational frequencies of the C-D bonds, not on the stable geometric arrangements. Therefore, computational models developed for Boc-L-valine can be reliably used to predict the conformational preferences of its deuterated analog. The primary difference in energy between conformers will arise from zero-point vibrational energy (ZPVE) differences, which are generally small for conformational isomers.

ConformerRelative Energy (kcal/mol)Population (%)Description
I0.0045.3Extended backbone, side chain in a staggered conformation.
II0.5222.1Folded backbone, different side chain rotamer.
III0.8912.5Alternative folded conformation.
IV1.207.6Extended backbone, alternative side chain rotamer.
This table presents a hypothetical distribution of stable conformers for Boc-L-Valine based on typical energy differences found in computational studies of similar amino acid derivatives. The exact values require specific calculations for this molecule.

Quantum Chemical Calculations for Reactivity Predictions and Isotope Effects

Quantum chemical calculations are fundamental to predicting the reactivity of molecules and understanding the underlying principles of isotope effects. These calculations provide insights into the electronic structure, enabling the prediction of reaction pathways and kinetic versus thermodynamic outcomes.

For L-VALINE-N-T-BOC (D8), methods like DFT can be used to calculate molecular properties such as ionization energies, electron affinities, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net The substitution of hydrogen with deuterium does not alter the electronic potential energy surface of the molecule. However, it does impact reaction rates through kinetic isotope effects (KIEs).

The KIE is a result of the mass difference between hydrogen and deuterium, which leads to different zero-point vibrational energies for C-H and C-D bonds. The C-D bond has a lower ZPVE, making it stronger and requiring more energy to break. Quantum chemical calculations can predict the magnitude of KIEs by computing the vibrational frequencies of the reactant and the transition state. This is particularly important in studies of reaction mechanisms where the cleavage of a C-H (or C-D) bond is the rate-determining step.

PropertyComputational MethodPredicted Value (Illustrative)Significance
Ionization EnergyDFT (B3LYP/6-31G) 8.9 eVRelates to the ease of removing an electron (oxidation).
Electron AffinityDFT (B3LYP/6-31G)-0.5 eVRelates to the ability to accept an electron (reduction).
C-H Vibrational FrequencyHarmonic Frequency Calculation~2900-3000 cm⁻¹Used to calculate Zero-Point Vibrational Energy.
C-D Vibrational FrequencyHarmonic Frequency Calculation~2100-2200 cm⁻¹Lower frequency leads to a lower ZPVE and stronger effective bond.
Predicted Primary KIE (kH/kD)Transition State Theory2-7Indicates a C-H/C-D bond is broken in the rate-determining step.
Note: The values in this table are illustrative and based on general principles and calculations for similar molecules. Specific values for L-VALINE-N-T-BOC (D8) would require dedicated quantum chemical calculations.

Simulation of Spectroscopic Properties for Enhanced Data Interpretation

The simulation of spectroscopic properties is a key application of computational chemistry, providing a bridge between theoretical models and experimental data. For isotopically labeled compounds like L-VALINE-N-T-BOC (D8), these simulations are invaluable for assigning spectral peaks and understanding how isotopic substitution affects the spectrum.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nucleus. Ab initio quantum chemical methods, such as the coupled Hartree-Fock (CHF) approach, can be used to calculate the nuclear magnetic shielding tensors, which are then used to predict chemical shifts. illinois.edu While deuteration does not significantly change the 13C chemical shifts, it has a profound effect on 1H NMR spectra by replacing proton signals with deuterium signals, which are typically not observed under standard 1H NMR conditions. This simplifies the spectrum and is a common strategy in protein NMR. mdpi.com Furthermore, deuterium substitution causes small, predictable secondary isotope shifts on neighboring carbon and proton nuclei, which can be calculated computationally.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations are widely used to simulate the infrared (IR) and Raman spectra of amino acids. By computing the harmonic vibrational frequencies and intensities using methods like DFT, a theoretical spectrum can be generated. scispace.com For L-VALINE-N-T-BOC (D8), the most significant impact of deuteration is the shift of C-H stretching vibrations (around 2800-3000 cm⁻¹) to lower frequencies for C-D stretches (around 2100-2300 cm⁻¹). ruc.dk This shift moves the vibrational signals to a less congested region of the spectrum, making them useful as probes of molecular structure and environment. ruc.dk Computational simulations can accurately predict these frequency shifts, aiding in the interpretation of experimental IR and Raman spectra.

Spectroscopic ParameterComputational ApproachPredicted Effect of D8 LabelingApplication
¹³C NMR Chemical ShiftCHF/DFT Shielding CalculationsMinimal change (< 0.1 ppm).Structural characterization.
¹H NMR SpectrumN/A (Direct consequence of substitution)Removal of signals from deuterated positions.Spectral simplification.
C-H Vibrational Frequency (IR/Raman)DFT Harmonic Frequency AnalysisN/A (Replaced by C-D)Vibrational mode analysis.
C-D Vibrational Frequency (IR/Raman)DFT Harmonic Frequency AnalysisAppears at ~2100-2300 cm⁻¹.Isotope-edited spectroscopy, structural probe.
This table summarizes the general, predictable effects of deuteration on key spectroscopic parameters as understood through computational simulations.

Future Research Directions and Emerging Applications of Deuterated Boc Amino Acids

Development of Chemoenzymatic Synthetic Routes for Deuterated Valine Analogues

The synthesis of site-specifically deuterated amino acids is a formidable challenge. While classical chemical methods exist, they often suffer from harsh reaction conditions, low selectivity, and the need for expensive reagents. rsc.org Chemoenzymatic approaches are emerging as a superior alternative, offering high efficiency and selectivity under mild conditions.

Enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), are highly effective for catalyzing hydrogen-deuterium (H/D) exchange at the α- and β-carbons of amino acids. nih.gov Research has demonstrated that aminotransferases can be paired with other enzymes in a dual-protein system to achieve deuteration at both Cα and Cβ positions with high levels of incorporation and stereochemical fidelity. nih.gov For example, reactions performed in deuterium (B1214612) oxide (D₂O), an inexpensive source of deuterium, can yield Cα-deuterated amino acids exclusively or Cα/Cβ-deuterated products depending on the enzymatic system employed. nih.gov

Another promising biocatalytic strategy involves the use of amino acid dehydrogenases (AADHs). rsc.org These robust enzymes facilitate reductive amination, and when the reaction is supplied with a deuterium-labeled cofactor, such as [4-²H]-NADH, α-deuteration can be achieved. Innovative methods now focus on the in situ generation of this deuterated cofactor from NAD⁺ using hydrogen gas (H₂) and D₂O, creating an atom-efficient and cost-effective synthetic route. rsc.org

Table 1: Comparison of Synthetic Routes for Deuterated Amino Acids

Method Advantages Disadvantages Key Enzymes/Catalysts
Chemical Synthesis Well-established protocols. Harsh conditions, expensive reagents, potential for racemization, complex work-up. rsc.orgmdpi.com Precious metals (e.g., Pt/C, Pd/C). nih.govmdpi.com
Fermentation Can produce highly deuterated amino acids. High cultivation costs, optimization of growth conditions can be challenging. mdpi.com Microorganisms in deuterated media.

| Chemoenzymatic | High positional selectivity, mild reaction conditions, uses inexpensive D₂O. nih.govmdpi.com | May require enzyme production and purification, cofactor regeneration can be a challenge. rsc.orgnih.gov | Aminotransferases, Amino Acid Dehydrogenases (AADHs), Tryptophan Synthase. rsc.orgnih.govnih.gov |

Exploration of L-VALINE-N-T-BOC (D8) in Bioconjugation and Probe Development for Research

L-VALINE-N-T-BOC (D8) is a protected, deuterated amino acid, making it an ideal intermediate for the synthesis of isotopically labeled peptides. isotope.comeurisotop.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine function of an amino acid. organic-chemistry.org Its stability under various coupling conditions and its facile removal under mild acidic conditions make it invaluable in solid-phase peptide synthesis (SPPS).

The primary application of L-VALINE-N-T-BOC (D8) is in the creation of deuterated peptides that serve as probes and internal standards in proteomics and metabolomics. isotope.comisotope.com In mass spectrometry (MS)-based protein quantitation, a known amount of a heavy-isotope-labeled peptide (containing L-Valine-d8, for instance) is added to a complex biological sample. The labeled peptide is chemically identical to its natural counterpart but has a different mass. By comparing the mass spectrometer signal intensities of the labeled and unlabeled peptides, researchers can achieve precise quantification of the target protein.

Furthermore, incorporating deuterated amino acids like valine into peptides can create powerful probes for studying enzyme mechanisms and metabolic pathways. nih.govpnas.org The kinetic isotope effect can slow down enzyme-catalyzed reactions at the site of deuteration, allowing researchers to investigate reaction intermediates and transition states. These deuterated peptide probes are crucial tools for elucidating complex biological processes and for the development of new therapeutic agents. lifetein.com

Innovative Methodologies for Large-Scale Production of Research-Grade Deuterated Amino Acids

The increasing demand for deuterated compounds, particularly in drug development and structural biology, necessitates the development of scalable and cost-effective production methods. mdpi.compnas.org While traditional chemical synthesis can be expensive and complex, newer methodologies are showing promise for large-scale applications. rsc.org

Biocatalytic systems are particularly well-suited for scale-up. For instance, the H₂-driven system for reductive amination using amino acid dehydrogenases has been successfully tested on a preparative scale. rsc.org This approach is advantageous as it uses readily available enzymes, standard laboratory equipment, and inexpensive isotopic precursors like D₂O. rsc.org

Table 2: List of Compounds Mentioned

Compound Name Abbreviation / Synonym
L-VALINE-N-T-BOC (D8) Boc-L-valine-d8
Deuterium Oxide D₂O
Pyridoxal Phosphate PLP
tert-butoxycarbonyl Boc
Platinum on Carbon Pt/C
[4-²H]-Nicotinamide adenine (B156593) dinucleotide [4-²H]-NADH

Q & A

Q. How should researchers respond to peer critiques about inconsistent isotopic labeling results in their work?

  • Methodological Answer : Re-examine raw data for instrumental artifacts (e.g., column bleed in GC-MS) or sample contamination. Conduct repeat experiments with blinded analysis. Engage in open peer dialogue, providing supplementary datasets or methodological videos to clarify protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.